4-Methyl-3-nitrobenzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitrobenzenolate is an organic compound with a molecular structure that includes a benzene ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitrobenzenolate typically involves nitration of toluene derivatives. One common method is the nitration of 4-methylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale nitration processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of diluted nitric acid as an oxidant has been explored to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methyl-3-nitrobenzoic acid.
Reduction: 4-Methyl-3-aminobenzenolate.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3-nitrobenzenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrobenzenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit biological activities such as antimicrobial effects .
Comparison with Similar Compounds
- 4-Methyl-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
- Methyl 4-methyl-3-nitrobenzoate
Comparison: 4-Methyl-3-nitrobenzenolate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H6NO3- |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-methyl-3-nitrophenolate |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3/p-1 |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.